4-[(2R)-piperidin-2-yl]benzonitrile
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Overview
Description
Preparation Methods
The synthesis of 4-[(2R)-piperidin-2-yl]benzonitrile can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . Another method involves the cyanation of benzene halides or toluene halides with ammonia . Industrial production methods often utilize ammoxidation of toluene, ammonia, and air at high temperatures .
Chemical Reactions Analysis
4-[(2R)-piperidin-2-yl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The nitrile group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include hydrogen gas for reduction, and various oxidizing agents for oxidation.
Scientific Research Applications
4-[(2R)-piperidin-2-yl]benzonitrile has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of dyes, pesticides, and advanced coatings.
Mechanism of Action
The mechanism of action of 4-[(2R)-piperidin-2-yl]benzonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
4-[(2R)-piperidin-2-yl]benzonitrile can be compared with other similar compounds, such as:
Benzonitrile: A simpler compound with a similar nitrile group but without the piperidine ring.
4-(piperidin-2-yl)benzonitrile hydrochloride: A closely related compound with similar chemical properties.
2-methyl-4-[(2R)-piperidin-2-yl]benzonitrile: Another derivative with an additional methyl group. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H14N2 |
---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
4-[(2R)-piperidin-2-yl]benzonitrile |
InChI |
InChI=1S/C12H14N2/c13-9-10-4-6-11(7-5-10)12-3-1-2-8-14-12/h4-7,12,14H,1-3,8H2/t12-/m1/s1 |
InChI Key |
AKYCNOVKLQGQGG-GFCCVEGCSA-N |
Isomeric SMILES |
C1CCN[C@H](C1)C2=CC=C(C=C2)C#N |
Canonical SMILES |
C1CCNC(C1)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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